molecular formula C23H23N3O4 B2460709 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide CAS No. 898458-65-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2460709
CAS No.: 898458-65-6
M. Wt: 405.454
InChI Key: CUNZCWBRGABSJK-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a synthetic organic compound notable for its complex structure, which combines functional groups commonly encountered in medicinal chemistry. The molecule features an isoquinoline derivative linked to a furan ring via an ethyl chain, and it also includes a nitrobenzamide moiety. This compound has garnered interest for its potential pharmacological properties and its applicability in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide typically starts with the preparation of the isoquinoline and furan components separately. These are then coupled through a series of reactions, including alkylation and amidation steps. Common reagents include isoquinoline, furfural, nitrobenzoic acid derivatives, and alkyl halides. The reactions are typically carried out under inert atmosphere conditions to prevent side reactions, and with the use of catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.

Industrial Production Methods:

Industrial synthesis involves scalable reaction conditions, often performed in flow reactors to ensure consistency and purity. Catalysts and solvents are chosen to optimize yields and minimize environmental impact. The key steps are monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The furan ring can undergo oxidation to form corresponding furanones under mild conditions.

  • Reduction: : The nitro group can be reduced to an amine using hydrogenation or catalytic methods.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for various derivatives.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate for the furan ring.

  • Reducing agents such as hydrogen gas in the presence of Pd/C for the nitro group.

  • Electrophiles like halogens for substitution reactions on the benzamide ring.

Major Products Formed:

  • Furanone derivatives from oxidation.

  • Aminobenzamide derivatives from reduction.

  • Halogenated benzamide derivatives from substitution.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide has been investigated for its potential roles in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for potential inhibitory activities against certain enzymes.

  • Medicine: : Explored for its potential in treating neurological disorders due to its isoquinoline core.

  • Industry: : Utilized in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The isoquinoline moiety is known for binding to enzymes and receptors, potentially modulating their activity. The furan and nitrobenzamide components contribute to the molecule's overall binding affinity and specificity, affecting pathways involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Compared to other isoquinoline derivatives, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide stands out due to its unique combination of structural features, which confer a broader spectrum of biological activity. Similar compounds include:

  • Isoquinoline-based inhibitors known for targeting enzymes.

  • Furan derivatives with anti-inflammatory properties.

  • Nitrobenzamide compounds used in antibacterial research.

And there you have it—a detailed deep dive into this compound! Let me know if there's anything else you need.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNZCWBRGABSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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